molecular formula C17H11FN2O3S B11514855 (5Z)-3-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No.: B11514855
M. Wt: 342.3 g/mol
InChI Key: DJRHBLOETRBNLA-ZSYAZXSUSA-N
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Description

The compound (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzodioxole derivative with a fluorophenylmethylidene thiazolidinone precursor under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

(5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can significantly influence its reactivity and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C17H11FN2O3S

Molecular Weight

342.3 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11FN2O3S/c18-11-3-1-10(2-4-11)7-15-16(21)20(17(19)24-15)12-5-6-13-14(8-12)23-9-22-13/h1-8,19H,9H2/b15-7-,19-17?

InChI Key

DJRHBLOETRBNLA-ZSYAZXSUSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N

Origin of Product

United States

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